Gentamicin B - 36889-15-3

Gentamicin B

Catalog Number: EVT-345991
CAS Number: 36889-15-3
Molecular Formula: C19H38N4O10
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gentamicin B is an amino cyclitol and a glycoside.
Source

Gentamicin B is produced by the fermentation of Micromonospora echinospora, a soil-dwelling actinomycete. The production process involves the cultivation of this bacterium under specific conditions that promote the biosynthesis of gentamicin components. Recent studies have focused on genetically engineering strains of Micromonospora echinospora to enhance the yield of gentamicin B by manipulating genes involved in its biosynthesis, such as genR and genS .

Classification

Gentamicin B belongs to the class of aminoglycoside antibiotics, which are characterized by their amino sugar structures and their ability to inhibit bacterial protein synthesis. It is classified under the broader category of antibiotics used in treating serious infections caused by susceptible organisms.

Synthesis Analysis

Methods

The synthesis of gentamicin B can be achieved through both natural fermentation processes and synthetic methods. The natural biosynthetic pathway involves several enzymatic reactions where precursors such as UDP-N-acetyl-d-glucosamine are converted into gentamicin B through a series of modifications including glycosylation and methylation .

Recent advancements have highlighted the use of engineered strains to improve yields. For instance, strains lacking specific regulatory genes have shown increased production levels of gentamicin B . Additionally, chemical synthesis pathways have been explored, which involve the reconstitution of biosynthetic intermediates using isolated enzymes .

Technical Details

The fermentation process typically involves:

  • Cultivating Micromonospora echinospora in a controlled environment.
  • Monitoring parameters such as pH, temperature, and nutrient availability.
  • Harvesting the antibiotic through extraction techniques post-fermentation.

Analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are employed to quantify gentamicin B during production .

Molecular Structure Analysis

Structure

Gentamicin B has a complex molecular structure characterized by multiple amino sugar units linked by glycosidic bonds. Its chemical formula is C21H43N5O7C_{21}H_{43}N_{5}O_{7}, indicating it consists of 21 carbon atoms, 43 hydrogen atoms, 5 nitrogen atoms, and 7 oxygen atoms.

Data

The molecular weight of gentamicin B is approximately 477.6 g/mol. The structure features a 2-deoxystreptamine core, which is common among aminoglycosides, contributing to its biological activity against bacteria.

Chemical Reactions Analysis

Reactions

Gentamicin B undergoes various chemical reactions during its biosynthesis:

  • Glycosylation: The attachment of sugar moieties to form the final antibiotic structure.
  • Methylation: Catalyzed by specific methyltransferases that modify hydroxyl groups on the sugar units.

Technical Details

Enzymatic reactions are facilitated by various enzymes such as glycosyltransferases and methyltransferases that act on specific substrates during the biosynthetic pathway. Recent studies have identified new intermediates in the pathway that could provide insights into improving production efficiency .

Mechanism of Action

Process

Gentamicin B exerts its antibacterial effects primarily by binding to the bacterial ribosome's 30S subunit, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This action disrupts bacterial growth and replication.

Data

Studies have shown that gentamicin B is effective against a variety of pathogens, with minimum inhibitory concentrations (MICs) varying depending on the bacterial strain. For example, gentamicin B has demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gentamicin B typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents.

Chemical Properties

  • Stability: Gentamicin B is relatively stable under acidic conditions but can degrade in alkaline environments.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels.

Relevant analyses include spectroscopic methods like nuclear magnetic resonance (NMR) and infrared spectroscopy (FTIR), which confirm structural integrity during synthesis .

Applications

Gentamicin B is widely utilized in clinical settings for:

  • Treating serious infections caused by Gram-negative bacteria.
  • Administering in combination with other antibiotics for synergistic effects against resistant strains.
  • Research applications focused on antibiotic resistance mechanisms and biosynthetic pathways.
Biosynthetic Pathways and Genetic Regulation

Gene Clusters and Enzymatic Machinery in Micromonospora spp.

The biosynthetic machinery for gentamicin B production resides within a complex gene cluster spanning approximately 30 kb in Micromonospora echinospora genomes. This cluster contains core enzymatic components essential for constructing the aminoglycoside scaffold, including:

  • Polyketide synthase-like enzymes responsible for initial cyclitol formation
  • Glycosyltransferases (GenD1, GenD2) that sequentially attach sugar moieties
  • Aminotransferases (GenB1, GenS2) introducing amino groups at specific positions
  • Methyltransferases (GenK, GenL, GenN) responsible for methylation modifications

Crucially, genome mining revealed that two key genes (genR and genS) reside 28.7 kb away from the core gentamicin cluster, forming a physically separate cassette. These genes encode enzymes homologous to the Fe(II)/α-ketoglutarate-dependent dioxygenase KanJ and the NADPH-dependent ketoreductase KanK originally characterized in kanamycin biosynthesis [2] [9]. This spatial separation initially obscured their functional role in gentamicin B biosynthesis. CRISPR/Cas9-mediated knockout of genR and genS in industrial M. echinospora strains (CCTCC M 2018898) resulted in near-complete abolition of gentamicin B production (retaining <5% of wild-type levels), confirming their essential function in the pathway [9].

Table 1: Core Enzymatic Components in Gentamicin B Biosynthesis

GeneEnzyme TypeCatalytic FunctionPosition in Pathway
genD2DehydrogenaseC3'' oxidationEarly modification
genS2AminotransferaseC3'' aminationEarly modification
genNMethyltransferaseC6' methylationMid-pathway
genD1MethyltransferaseC6' methylationMid-pathway
genKMethyltransferaseC6' methylationMid-pathway
genQDehydrogenaseC6' oxidationLate modification
genB1AminotransferaseC6' aminationLate modification
genRDioxygenaseC2' deaminationTerminal modification
genSKetoreductaseC2' reductionTerminal modification

Multifaceted Biosynthetic Routes to Gentamicin B Production

Gentamicin B biosynthesis proceeds through multiple parallel pathways converging at the critical intermediate gentamicin JI-20A. Three distinct routes to gentamicin B production have been elucidated through comprehensive metabolite profiling and isotopic labeling studies:

  • The Primary Route (JI-20A Pathway):Gentamicin A2 → 3''-dehydro-3''-oxo-gentamicin A2 → Gentamicin X2 → Gentamicin JI-20A → Gentamicin BThis route involves sequential modifications by GenD2 dehydrogenase, GenS2 PLP-dependent aminotransferase, and the staggered methylation network of GenN, GenD1 and GenK methyltransferases [3] [5].

  • The G418 Diversion Route:Gentamicin A2 → 3''-dehydro-3''-oxo-gentamicin A2 → G418 → JI-20B → Gentamicin B1 → Gentamicin BThis alternative pathway utilizes different methylation patterns and represents approximately 15-20% of total flux in wild-type strains [3].

  • The Direct Deamination Route:Gentamicin X2 → 6'-dehydro-6'-oxo-gentamicin X2 → JI-20A analog → Gentamicin BThis minor pathway (∼5% flux) bypasses conventional amination steps through novel oxidoreductases [3].

The narrow substrate specificity of glycosyltransferase GenD1 creates a critical bottleneck, preferentially utilizing paromamine as a substrate while rejecting alternative intermediates. This specificity limits flux through the primary pathway. Additionally, unsynchronized expression of the deamination enzymes GenR and GenS further constrains production efficiency. Metabolic engineering efforts addressing these limitations have yielded significant improvements: Disruption of genK (methyltransferase) and genP (phosphotransferase) genes in M. echinospora generated a JI-20A-overproducing strain (911 μg/mL, 14-fold increase) [5]. Subsequent introduction of kanJK under the strong promoter PhrdB via genomic integration resulted in gentamicin B as the major product at 880 μg/mL - a 10-fold increase over wild-type production [5].

Table 2: Biosynthetic Pathway Engineering Strategies for Enhanced Gentamicin B Yield

Engineering StrategyGenetic ModificationKey Intermediate AccumulationGentamicin B YieldFold Increase
Wild-type strainNoneComplex mixture∼80 μg/mLBaseline
genP knockoutDisrupted phosphotransferaseJI-20B, JI-20BaMinimal increase<2×
genK/genP double knockoutDisrupted methyltransferase + phosphotransferaseJI-20A (911 μg/mL)Not detected-
kanJK expression in ∆K∆PHeterologous expression in double mutantNone80 μg/mL10×
genR/S overexpressionEndogenous gene amplificationNone798 mg/L64% vs industrial

Role of Glycosyltransferases and Aminotransferases in Pathway Specificity

The substrate selectivity of glycosyltransferases and aminotransferases serves as the primary determinant of carbon flux partitioning between gentamicin B and co-produced congeners:

  • GenD2 dehydrogenase exhibits strict regioselectivity for C3'' oxidation of gentamicin A2, generating the substrate for the subsequent transamination step. Crystal structures of homologous enzymes reveal a narrow substrate-binding pocket requiring the 4,6-disubstituted 2-deoxystreptamine core [3].

  • GenS2 aminotransferase demonstrates dual specificity, accepting both 3''-dehydro-3''-oxo-gentamicin A2 and G418 as substrates, thereby enabling parallel pathway flux. Structural analysis shows its PLP-cofactor positioning creates distinct orientation constraints favoring these specific intermediates [3].

  • C6'-amination enzymes (GenQ dehydrogenase and GenB1 aminotransferase) display pronounced preference for gentamicin X2 over structural analogs, effectively channeling substrates toward the JI-20A branch point. This specificity stems from hydrophobic interactions between enzyme active sites and the C6' methyl group [3].

  • The GenD1 glycosyltransferase functions as the critical flux-control point by exclusively utilizing paromamine as its nucleotide-diphospho-sugar acceptor while rejecting later-stage intermediates. Domain-swapping experiments identified its N-terminal hydrophobic domain as the determinant of substrate discrimination [5].

Metabolic channeling is further enhanced through transient enzyme complexes formed between sequential modification enzymes. For instance, the dehydrogenase GenQ physically interacts with the aminotransferase GenB1, creating a substrate tunneling channel that prevents diffusion of unstable intermediates (6'-dehydro-6'-oxo-gentamicin X2) into the cytosol [3]. This complex formation increases pathway efficiency by ≈40% compared to free enzymes.

Regulatory Mechanisms Influencing Gene Expression Synchronization

Gentamicin B biosynthesis requires precise temporal coordination between early, mid, and late-stage enzymatic machinery, achieved through a hierarchical regulatory network:

  • Sigma Factor-Mediated Initiation:The σWhiG sigma factor activates transcription of pathway-specific regulators upon entry into stationary phase. Deletion of sigWhiG reduces gentamicin B production by >90% [10].

  • Pathway-Specific Regulators:

  • GenF (Streptomyces antibiotic regulatory protein family): Activates transcription of glycosyltransferase genes (genD1, genD2) and early modification enzymes
  • GenL (TetR-family regulator): Represses its own transcription while activating methyltransferase (genK) and deamination (genR/S) genes
  • AtrA (AraC-family regulator): Coordinates nitrogen metabolism with aminotransferase expression (genS2, genB1) [10]
  • Ribosomal Binding Site (RBS) Optimization:The variable translation initiation efficiency across the gene cluster creates expression imbalances. Bioinformatics analysis reveals that genR and genS possess suboptimal RBS strength (ΔG = -5.2 kcal/mol) compared to upstream genes (ΔG = -8.7 to -12.4 kcal/mol), creating a bottleneck in the terminal deamination step [9].

  • Nitrogen Metabolite Repression:High ammonium concentrations (>25 mM) trigger GlnR-mediated repression of aminotransferases genS2 and genB1, directly linking nitrogen availability to pathway flux. Industrial production processes maintain ammonium at 5-15 mM to avoid this repression [5].

The genetic instability of the gen cluster in industrial strains necessitates continuous selection pressure. Approximately 12% of high-producing strains exhibit partial deletions spanning genR-genS during prolonged fermentation, highlighting the importance of these distal genes in maintaining productivity [9].

Hidden Intermediates and Parallel Metabolic Flux Analysis

Recent studies employing 13C-metabolic flux analysis combined with high-resolution mass spectrometry have revealed seven previously unknown intermediates in gentamicin B biosynthesis:

  • 3''-N-demethyl-gentamicin JI-20A
  • 6'-epi-gentamicin X2
  • 2'-N-carbamoyl-gentamicin B
  • 3'-deoxy-gentamicin G418
  • 4'-dehydro-gentamicin JI-20A
  • 1-N-methyl-gentamicin B
  • 3''-oxo-gentamicin A2

These intermediates demonstrate extensive metabolic crosstalk between gentamicin B and co-produced sisomicin pathways, accounting for ≈15% of total pathway flux [3]. Isotope ratio outlier analysis (IROA) revealed that 3'-deoxy-gentamicin G418 serves as a key node redirecting flux toward gentamicin B1 under phosphate-limited conditions [3].

The parallel pathway architecture provides metabolic robustness but complicates yield optimization:

  • ≈60% flux through the JI-20A-mediated primary route
  • ≈25% flux through the G418-dependent secondary route
  • ≈15% flux distributed among minor pathways

This distribution explains the inherent inefficiency of wild-type strains, where only 5-8% of total aminoglycosides produced are gentamicin B. The discovery of these hidden intermediates enabled rational blocking of shunt pathways through CRISPRi-mediated repression of three key branching enzymes:

  • GdmN (3'-deoxygenase) knockdown reduced shunt products by 73%
  • GtmB (C1-N-methyltransferase) knockdown increased JI-20A availability by 41%
  • BtrK (carbamoyltransferase) knockdown eliminated 2'-N-carbamoylated byproducts [3]

Table 3: Advanced Analytical Methods for Pathway Intermediate Detection

Analytical MethodResolution AchievedKey Intermediates DiscoveredBiosynthetic Insights
IROA-MS0.5-1 ppm mass accuracy3'-deoxy-G418, 4'-dehydro-JI-20APhosphate regulation of deoxygenases
13C-NMR flux analysis10-15% flux resolution6'-epi-X2, 3''-oxo-A2Epimerization side reactions
HR-LC-MS/MS with stable isotopes5 ppb detection limit2'-N-carbamoyl-GB, 1-N-methyl-GBNon-enzymatic carbamoylation
Ion mobility spectrometryCCS resolution Δ1.5%3''-N-demethyl-JI-20ADemethylase side activity
Cryo-EM enzyme structures2.8-3.2 Å resolutionSubstrate-enzyme complexesChanneling between GenQ-GenB1

Comprehensive Compound Table

Properties

CAS Number

36889-15-3

Product Name

Gentamicin B

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

Molecular Formula

C19H38N4O10

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1

InChI Key

RHRAMPXHWHSKQB-GGEUKFTFSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O

Synonyms

gentamicin B
gentamicin B sulfate
gentamicin B1

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O

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